molecular formula C22H31N3OS B4527151 (3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(thiophen-3-ylmethyl)piperidin-3-ol

(3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(thiophen-3-ylmethyl)piperidin-3-ol

Cat. No.: B4527151
M. Wt: 385.6 g/mol
InChI Key: OWQOEBLTCMWMLE-FGZHOGPDSA-N
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Description

(3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(thiophen-3-ylmethyl)piperidin-3-ol is a complex organic compound with a unique structure that includes a piperidine ring, a piperazine ring, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(thiophen-3-ylmethyl)piperidin-3-ol typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the thiophene moiety. Common synthetic routes may involve:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Formation of Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Introduction of Thiophene Moiety: The thiophene ring can be attached using cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of automated reactors and continuous flow chemistry to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(thiophen-3-ylmethyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(thiophen-3-ylmethyl)piperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(thiophen-3-ylmethyl)piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(thiophen-3-ylmethyl)piperidin-3-ol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

(3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(thiophen-3-ylmethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3OS/c26-22-17-24(16-20-8-15-27-18-20)10-7-21(22)25-13-11-23(12-14-25)9-6-19-4-2-1-3-5-19/h1-5,8,15,18,21-22,26H,6-7,9-14,16-17H2/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQOEBLTCMWMLE-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N2CCN(CC2)CCC3=CC=CC=C3)O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCN(CC2)CCC3=CC=CC=C3)O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(thiophen-3-ylmethyl)piperidin-3-ol
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(3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(thiophen-3-ylmethyl)piperidin-3-ol
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(3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(thiophen-3-ylmethyl)piperidin-3-ol
Reactant of Route 4
(3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(thiophen-3-ylmethyl)piperidin-3-ol
Reactant of Route 5
(3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(thiophen-3-ylmethyl)piperidin-3-ol
Reactant of Route 6
(3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(thiophen-3-ylmethyl)piperidin-3-ol

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